molecular formula C10H12Cl2F3N3 B1460343 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride CAS No. 1778734-53-4

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

Cat. No.: B1460343
CAS No.: 1778734-53-4
M. Wt: 302.12 g/mol
InChI Key: QIBGKUJPRMUZES-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1778734-53-4, is a solid substance . Its IUPAC name is (1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride . The molecular weight of this compound is 302.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3N3.2ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;;/h2-4H,5,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One area of research involves the synthesis of derivatives of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine and their evaluation for antimicrobial activities. For instance, Visagaperumal et al. (2010) synthesized various derivatives by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. These compounds were characterized by IR and 1H NMR spectral data and evaluated for their antibacterial and antifungal activities, exhibiting variable degrees of activity Visagaperumal et al., 2010.

Novel Oxadiazole Derivatives

Another study by Vishwanathan and Gurupadayya (2014) focused on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole. This research highlights the efficiency of condensing hydrazide derivative with various carboxylic acid derivatives to yield novel compounds characterized by IR, H NMR, C NMR, and mass spectral data, showcasing the versatility of the base compound in synthesizing derivatives with potential pharmaceutical applications Vishwanathan & Gurupadayya, 2014.

Crystallography and Molecular Structure Analysis

The molecular structure and crystallography of related compounds have also been a subject of interest. Aydın et al. (2002) conducted a study to clarify the molecular structure of a related compound through single-crystal X-ray analysis, providing valuable insights into the structural aspects of these chemical entities Aydın et al., 2002.

Eco-friendly Corrosion Inhibitor

Furthermore, amino acid compounds derived from 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine have been investigated for their potential as eco-friendly corrosion inhibitors. Yadav et al. (2015) synthesized derivatives and studied their inhibition efficiency for N80 steel corrosion in HCl solution, demonstrating the compound's potential in materials science, particularly in corrosion prevention Yadav et al., 2015.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;;/h2-4H,5,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGKUJPRMUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
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1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

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